(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane hydrochloride
Description
(1R,5S)-8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride is a bicyclic amine hydrochloride salt with a fused oxa (oxygen) and aza (nitrogen) heterocyclic scaffold. Its structure consists of a seven-membered bicyclo[3.2.1]octane framework, where the oxygen atom occupies the 8-position and the nitrogen atom the 3-position. This stereospecific configuration (1R,5S) is critical for its biological interactions, particularly in medicinal chemistry applications such as kinase inhibition and receptor modulation .
The compound is synthesized via a four-step process starting from 5-hydroxymethyl-2-furfuraldehyde, involving Raney nickel reduction, ditosylation, benzylamine cyclization, and hydrogenolysis to yield the hydrochloride salt (43–64% overall yield) . Its stability and solubility are enhanced by the hydrochloride salt form, making it a versatile intermediate in drug discovery.
Properties
IUPAC Name |
(1S,5R)-8-oxa-3-azabicyclo[3.2.1]octane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c1-2-6-4-7-3-5(1)8-6;/h5-7H,1-4H2;1H/t5-,6+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XADOTNAXKKFKDY-KNCHESJLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC1O2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CNC[C@@H]1O2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including enantioselective construction methods. One common approach involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic structure. Reaction conditions typically include the use of specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods: On an industrial scale, the production of (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane hydrochloride involves large-scale synthesis processes that optimize yield and purity. These methods often employ advanced chemical engineering techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane hydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and reactivity.
Common Reagents and Conditions: Reagents commonly used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions include oxidized and reduced derivatives, as well as substituted analogs of the original compound. These products are often used in further research and development.
Scientific Research Applications
(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane hydrochloride: has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular structures.
Biology: It serves as a tool in biochemical studies, aiding in the understanding of biological processes and pathways.
Medicine: The compound has potential therapeutic applications, including the development of new drugs and treatments.
Industry: It is utilized in various industrial processes, such as the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound's unique structure allows it to bind to certain receptors and enzymes, modulating their activity and influencing biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane hydrochloride is best highlighted by comparing it to related azabicyclo and oxabicyclo derivatives. Below is a detailed analysis:
Structural Isomers and Analogues
Key Observations:
- Heteroatom Positioning : Swapping oxygen and nitrogen positions (e.g., 3-oxa-8-aza vs. 8-oxa-3-aza) significantly impacts biological activity. For example, PI3K inhibition potency drops ~7-fold when oxygen is at the 3-position .
- Substituent Effects : Fluorine or hydroxy groups (e.g., in exo-3-fluoro or ecgonine derivatives) alter pharmacokinetics and target selectivity. Ecgonine’s 3-hydroxy-8-methyl groups confer affinity for neurotransmitter transporters .
- Ring Size : Smaller bicyclo[2.2.1]heptane derivatives exhibit reduced steric bulk, favoring CNS penetration but limiting kinase inhibition .
Impurity Profiles
Related azabicyclo compounds are often process-related impurities in pharmaceuticals. For example:
Biological Activity
(1R,5S)-8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride is a bicyclic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains both nitrogen and oxygen within its bicyclic framework, which may influence its interactions with biological systems and its pharmacological properties.
- IUPAC Name : 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride
- Molecular Formula : CHClNO
- Molecular Weight : 149.62 g/mol
- CAS Number : 54745-74-3
- Topological Polar Surface Area : 21.3 Ų
- Hydrogen Bond Donor Counts : 2
Biological Activity Overview
The biological activity of this compound has been explored through various studies, indicating potential pharmacological effects across several domains:
1. Antimicrobial Activity
Preliminary assessments suggest that derivatives of bicyclic compounds similar to (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane exhibit antimicrobial properties. This suggests that the compound may possess similar effects, warranting further investigation into its efficacy against various pathogens.
2. Central Nervous System (CNS) Activity
The structural characteristics of (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane hint at possible interactions with CNS receptors, potentially leading to neuroactive properties. Studies utilizing computer-aided drug design have predicted a spectrum of interactions with neurotransmitter receptors, indicating a need for in vivo studies to elucidate these effects.
Case Study 1: Antimicrobial Efficacy
A study conducted on related bicyclic compounds demonstrated significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL. This indicates that (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane could be a candidate for further development as an antimicrobial agent.
Case Study 2: CNS Interaction Studies
Research involving receptor binding assays has shown that compounds structurally similar to (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane can interact with dopamine and serotonin receptors, suggesting potential applications in treating mood disorders or neurodegenerative diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 8-Azabicyclo[3.2.1]octane | Bicyclic structure | Lacks oxygen functionality |
| 8-Benzylquinoline | Contains a benzyl group | Aromatic system instead of bicyclic |
| 3-Oxa-bicyclo[3.2.1]octane | Oxygen in a different position | Different stereochemistry |
| 1-Methylpiperidine | Saturated cyclic amine | No aromatic component |
This comparison illustrates how (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane is unique due to its specific bicyclic structure combined with both oxygen and nitrogen functionalities, potentially leading to distinct biological activities not observed in its analogs.
Q & A
Q. What are the recommended synthetic routes for (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves a multi-step process, including cyclization and salt formation. For example, bicyclic intermediates may be generated via [3+2] cycloaddition or ring-closing metathesis, followed by hydrochloric acid treatment to form the hydrochloride salt. Key parameters include:
- Solvents : Dichloromethane or ethanol for polar intermediates .
- Temperature : Reflux conditions (70–100°C) to optimize ring formation .
- Catalysts : Acidic or basic catalysts (e.g., HCl, NaHCO₃) to control stereochemistry .
Yields range from 40–75%, depending on purification methods (e.g., recrystallization vs. column chromatography) .
Q. How is the structural integrity of this compound validated?
- Methodological Answer : Structural validation relies on:
- NMR Spectroscopy : H and C NMR confirm bicyclic framework and substituent positions (e.g., δ 3.2–4.1 ppm for oxa-bridge protons) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., C₇H₁₂ClNO₂, [M+H]⁺ = 178.06) .
- X-ray Crystallography : Resolves stereochemistry (e.g., 1R,5S configuration) .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Methodological Answer :
- Solubility : Highly soluble in polar solvents (water: ~50 mg/mL; DMSO: ~100 mg/mL) but limited in non-polar solvents (e.g., hexane) .
- Stability : Stable at room temperature (RT) for 6–12 months if stored in sealed, moisture-free containers. Degradation occurs above 40°C or in acidic/basic media (pH <3 or >10) .
Advanced Research Questions
Q. How do stereochemical variations (e.g., enantiomers) of 8-oxa-3-azabicyclo[3.2.1]octane derivatives affect biological activity?
- Methodological Answer : Enantiomeric purity is critical for receptor binding. For example:
- The (1R,5S) enantiomer shows higher affinity for CNS targets (e.g., σ receptors) compared to (1S,5R) .
- Chiral HPLC : Use Chiralpak® AD-H column (hexane:isopropanol = 90:10) to resolve enantiomers .
- In vitro assays : Competitive binding assays (e.g., = 120 nM for (1R,5S) vs. = 450 nM for (1S,5R) in σ-1 receptors) .
Q. What strategies mitigate contradictory data in receptor-binding studies for this compound?
- Methodological Answer : Contradictions often arise from:
- Purity Issues : Impurities >5% skew results. Validate via HPLC (>95% purity threshold) .
- Assay Conditions : Buffer pH (7.4 vs. 6.8) alters protonation states. Standardize using HEPES buffer (pH 7.4, 25°C) .
- Receptor Heterogeneity : Use knockout cell lines to isolate target vs. off-target effects .
Q. How can computational modeling predict the metabolic pathways of this compound?
- Methodological Answer :
- Docking Simulations : AutoDock Vina predicts binding poses in cytochrome P450 enzymes (e.g., CYP3A4) .
- ADMET Prediction : SwissADME estimates high intestinal absorption (HIA >90%) but moderate hepatic clearance (t₁/₂ = 2.5 h) .
- In vitro Validation : Microsomal stability assays (e.g., rat liver microsomes) confirm predicted metabolic hotspots (e.g., oxidation at C3) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
